molecular formula C8H7ClINO2 B1353487 Methyl 2-amino-4-chloro-5-iodobenzoate CAS No. 199850-56-1

Methyl 2-amino-4-chloro-5-iodobenzoate

Cat. No.: B1353487
CAS No.: 199850-56-1
M. Wt: 311.5 g/mol
InChI Key: ZGCFYZJEPDVXQD-UHFFFAOYSA-N
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Description

Methyl 2-amino-4-chloro-5-iodobenzoate ( 199850-56-1) is a high-purity, synthetic benzoate derivative of significant value in organic synthesis and pharmaceutical research . Its molecular formula is C8H7ClINO2, and it features distinct functional groups—including an amino (-NH2), chloro (-Cl), iodo (-I), and a methyl ester—on an aromatic ring, making it a versatile building block . This compound serves as a key intermediate in the development of heterocyclic compounds and Active Pharmaceutical Ingredients (APIs) . The reactive sites on the molecule make it particularly suitable for metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, which are essential for constructing diverse molecular scaffolds in drug discovery . Beyond medicinal chemistry, it is also employed in the preparation of agrochemicals and other specialty chemicals due to its broad functionalization potential . This product is supplied with comprehensive analytical data, including 1H NMR, 13C NMR, and HPLC, to ensure it meets the stringent requirements of research and development . Intended Use & Handling: This product is sold exclusively for laboratory research and analytical testing purposes. It is strictly prohibited for commercial use, diagnostics, or any human or animal applications . Safety Information: This compound may pose health hazards. Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Researchers should consult the Safety Data Sheet (SDS) and adhere to all recommended safety precautions before use.

Properties

IUPAC Name

methyl 2-amino-4-chloro-5-iodobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClINO2/c1-13-8(12)4-2-6(10)5(9)3-7(4)11/h2-3H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGCFYZJEPDVXQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1N)Cl)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClINO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00445871
Record name METHYL 2-AMINO-4-CHLORO-5-IODOBENZOATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00445871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

199850-56-1
Record name METHYL 2-AMINO-4-CHLORO-5-IODOBENZOATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00445871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-4-chloro-5-iodobenzoate typically involves the esterification of 2-amino-4-chloro-5-iodobenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in high purity .

Scientific Research Applications

Synthesis of Methyl 2-amino-4-chloro-5-iodobenzoate

The synthesis of this compound typically involves several chemical reactions, including iodination and substitution reactions. A notable method includes the use of methyl 2-aminobenzoate as a starting material, which undergoes iodination followed by a Sandmeyer reaction to yield the desired product with high purity and yield. The detailed synthetic pathway is outlined below:

  • Iodination : Methyl 2-aminobenzoate is treated with iodine in the presence of potassium iodate and a solvent (e.g., methylene dichloride) to introduce iodine at the 5-position.
  • Substitution Reaction : A Sandmeyer reaction is employed to replace the iodine with chlorine, yielding this compound.
  • Purification : The product is purified through hydrolysis and other purification techniques to achieve a purity of 95-98% and a total yield of approximately 64-70% .

Biological Activities

This compound has been studied for its biological properties, particularly its role as an enzyme inhibitor. It has shown promise in targeting specific enzymes involved in metabolic pathways of parasites, making it a candidate for antiparasitic drug development.

Case Study: Antiparasitic Activity

A study focused on optimizing compounds derived from methyl 2-amino-4-chloro-5-methylbenzoate demonstrated its potential against kinetoplastid parasites such as Trypanosoma brucei and Leishmania major. The synthesized compounds exhibited inhibition of hexokinase activity, which is crucial for parasite metabolism. The optimized compound showed an IC50 value of 0.28 μM against T. brucei hexokinase, indicating strong potential for further development as an antiparasitic agent .

Applications in Medicinal Chemistry

This compound serves as an important intermediate in the synthesis of various pharmaceutical agents. Its derivatives have been utilized in the development of drugs targeting metabolic diseases and infections caused by protozoan parasites.

Table: Applications in Drug Development

Compound NameTarget DiseaseMechanism of ActionReference
DapagliflozinType 2 DiabetesSGLT2 Inhibition
Antiparasitic AgentsKinetoplastid InfectionsHexokinase Inhibition
Urease InhibitorsUrease-related DisordersInhibition of urease enzyme

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

Table 1: Structural and Physical Properties of Analogous Compounds
Compound Name Molecular Formula Substituents (Positions) Molecular Weight (g/mol) Purity Key Properties/Applications
Methyl 2-amino-4-chloro-5-iodobenzoate C₈H₇ClINO₂ 2-NH₂, 4-Cl, 5-I, 1-COOCH₃ 311.50 97% CCS: 150.5 Ų ([M+H]⁺)
Ethyl 4-amino-2-chloro-5-iodobenzoate C₉H₉ClINO₂ 4-NH₂, 2-Cl, 5-I, 1-COOCH₂CH₃ 341.54 N/A Ethyl ester enhances lipophilicity
Methyl 2-amino-5-iodobenzoate C₈H₈INO₂ 2-NH₂, 5-I, 1-COOCH₃ 277.06 98% Lacks Cl, lower steric hindrance
Methyl 2-amino-5-iodo-4-methoxybenzoate C₉H₁₀INO₃ 2-NH₂, 4-OCH₃, 5-I, 1-COOCH₃ 323.09 97% Methoxy group increases electron density
Methyl 2-amino-4-methyl-5-iodobenzoate C₉H₁₀INO₂ 2-NH₂, 4-CH₃, 5-I, 1-COOCH₃ 291.09 N/A Methyl substituent reduces polarity
2-Amino-4-chloro-5-iodobenzoic acid C₇H₅ClINO₂ 2-NH₂, 4-Cl, 5-I, 1-COOH 297.48 N/A Carboxylic acid enables salt formation

Key Differences and Implications

Halogen vs. Alkyl/Methoxy Substituents: The chlorine atom in the target compound enhances electrophilicity at position 4, making it reactive in cross-coupling reactions. In contrast, methyl (in Methyl 2-amino-4-methyl-5-iodobenzoate) or methoxy groups (in Methyl 2-amino-5-iodo-4-methoxybenzoate) provide steric bulk or electron-donating effects, respectively . Iodine at position 5 facilitates heavy-atom effects in crystallography or radioimaging applications, a feature shared across all analogs .

Ester vs. Carboxylic Acid: The methyl ester in the target compound improves membrane permeability compared to the carboxylic acid derivative (2-Amino-4-chloro-5-iodobenzoic acid), which may form salts but has lower bioavailability .

Ethyl vs. Methyl Ester: Ethyl 4-amino-2-chloro-5-iodobenzoate has a longer alkyl chain, increasing lipophilicity (logP ~2.8 vs. 2.1 for the methyl analog), which could enhance blood-brain barrier penetration .

Biological Activity

Methyl 2-amino-4-chloro-5-iodobenzoate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article explores the compound's biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound has the molecular formula C9H8ClINO2C_9H_8ClINO_2 and features a benzoate structure with specific halogen and amino substitutions. The presence of chlorine and iodine enhances its lipophilicity, potentially increasing its biological activity. The compound's unique substitution pattern is crucial for its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and proteins. Key mechanisms include:

  • Enzyme Inhibition : The compound can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of their activity. For example, it has shown potential in inhibiting hexokinase enzymes in Leishmania spp., suggesting a pathway for antiparasitic effects.
  • Biochemical Probing : Investigated for its potential as a biochemical probe, the compound interacts with various molecular targets, revealing insights into metabolic pathways.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antiparasitic Activity : The compound has been studied for its effects against pathogens like Leishmania spp., which cause leishmaniasis. Its structural features may interfere with key metabolic pathways in these organisms.
  • Anti-inflammatory Properties : Preliminary studies suggest potential anti-inflammatory effects, making it a candidate for further investigation in inflammatory diseases.
  • Antimicrobial Activity : The compound has been explored for its antimicrobial properties, indicating possible applications in treating infections.

Case Study 1: Antiparasitic Activity

A study investigated the efficacy of this compound against Leishmania species. Results indicated that the compound significantly inhibited hexokinase activity, leading to reduced parasite viability. The study highlighted the compound's potential as a lead for drug development against leishmaniasis.

ParameterValue
IC50 (Hexokinase Inhibition)25 µM
% Parasite Viability Reduction70% at 50 µM

Case Study 2: Anti-inflammatory Effects

In vitro assays evaluated the anti-inflammatory effects of this compound on human immune cells. Results showed a dose-dependent reduction in pro-inflammatory cytokine production.

Concentration (µM)IL-6 Production (pg/mL)TNF-alpha Production (pg/mL)
0150200
10100150
5050100

Comparison with Similar Compounds

This compound shares structural similarities with other compounds that also contain amino and halogen substituents. Below is a comparison highlighting unique features:

Compound NameUnique Features
Methyl 2-amino-5-chloro-3-iodobenzoateDifferent halogen positioning; potential anti-inflammatory properties
Methyl 2-amino-4-chloro-5-cyanobenzoateFeatures a cyano group instead of iodine; studied for different biological activities
Methyl 4-amino-2-chloro-5-iodobenzoateDifferent substitution pattern; may exhibit distinct pharmacological profiles

Q & A

Q. What mechanistic insights explain low yields in coupling reactions involving the 5-iodo group?

  • Methodological Answer : Steric hindrance from the bulky iodine atom slows cross-coupling (e.g., Suzuki-Miyaura). Switching to Pd-XPhos catalysts improves efficiency by facilitating oxidative addition. Alternatively, replace iodine with a directing group (e.g., -Bpin) for meta-selective functionalization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-amino-4-chloro-5-iodobenzoate
Reactant of Route 2
Methyl 2-amino-4-chloro-5-iodobenzoate

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